7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of the compound, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the condensation of 5-amino-1H-pyrazole-4-carbonitrile with an appropriate aldehyde or ketone under acidic conditions, followed by cyclization and subsequent functionalization to introduce the piperazine moiety . The reaction conditions often involve refluxing in acetic acid or other suitable solvents for extended periods to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit oxidoreductase enzymes, which play a role in bacterial and fungal metabolism, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 7-(4-Methylpiperazin-1-yl)-5-(4-trifluoromethyl)phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-Chloro-7-(4-methyl-piperazin-1-yl)-pyrazolo[1,5-a]pyrimidine
- N’-(5-Chloro-pyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-propane-1,3-diamine .
Uniqueness
The uniqueness of 7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine lies in its specific structural features, such as the presence of a benzylpiperazine moiety and the tert-butyl group, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C28H33N5 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H33N5/c1-21-26(23-13-9-6-10-14-23)27-29-24(28(2,3)4)19-25(33(27)30-21)32-17-15-31(16-18-32)20-22-11-7-5-8-12-22/h5-14,19H,15-18,20H2,1-4H3 |
InChI Key |
XZFZEAHIMUTUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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